2-Bromo-6-(methoxycarbonyl)isonicotinic acid
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Overview
Description
2-Bromo-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of isonicotinic acid, where the bromine atom is substituted at the 2-position and a methoxycarbonyl group is attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methoxycarbonyl)isonicotinic acid typically involves the bromination of 6-(methoxycarbonyl)isonicotinic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Bromo-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methoxycarbonyl)isonicotinic acid is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the methoxycarbonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Properties
Molecular Formula |
C8H6BrNO4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-bromo-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12) |
InChI Key |
GYAMRYRRAANRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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